

An In-depth Technical Guide to 1,4-Dichlorooctane

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Compound of Interest

Compound Name: 1,4-Dichlorooctane

Cat. No.: B13799679

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CAS Number: 56375-92-9 IUPAC Name: **1,4-dichlorooctane** Molecular Formula: C₈H₁₆Cl₂

This technical guide provides a comprehensive overview of **1,4-Dichlorooctane**, focusing on its chemical properties, potential synthesis methodologies, and applications as a chemical intermediate for researchers, scientists, and professionals in drug development.

Physicochemical and Computed Properties

1,4-Dichlorooctane is a halogenated alkane characterized by an eight-carbon chain with chlorine atoms at the 1 and 4 positions.^[1] Its bifunctional nature makes it a potentially useful building block in organic synthesis. The following tables summarize its key identifiers and computed physicochemical properties.

Table 1: Chemical Identifiers

Identifier	Value	Source
CAS Number	56375-92-9	[1]
Molecular Weight	183.12 g/mol	[1] [2]
Canonical SMILES	CCCC(CCCCl)Cl	[1] [2]
InChIKey	MZMYAXREHSQDRT-UHFFFAOYSA-N	[1]

| DSSTox Substance ID| DTXSID90595652 |[\[1\]](#)[\[2\]](#) |

Table 2: Computed Physical and Chemical Properties

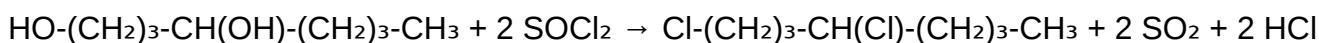
Property	Value	Notes
Exact Mass	182.0629059 Da	Computed by PubChem. [1] [2]
Boiling Point	~221.5 °C	Estimated. [2]
Melting Point	~6.2 °C	Estimated. [2]
Density	~1.033 g/cm ³	Estimated. [2]
Refractive Index	~1.436	Estimated. [2]
XLogP3	4	A measure of lipophilicity. [1] [2]
Rotatable Bond Count	6	[1] [2]
Hydrogen Bond Donor Count	0	[1] [2]
Hydrogen Bond Acceptor Count	0	[1] [2]

| Topological Polar Surface Area| 0 Å² |[\[1\]](#) |

Potential Synthesis Protocol

While specific literature detailing a high-yield synthesis of **1,4-Dichlorooctane** is not readily available, a plausible and standard method would involve the dichlorination of a corresponding diol using a common chlorinating agent like thionyl chloride (SOCl₂). This approach is a staple in organic chemistry for converting alcohols to alkyl chlorides.

Reaction: Conversion of Octane-1,4-diol to **1,4-Dichlorooctane**.

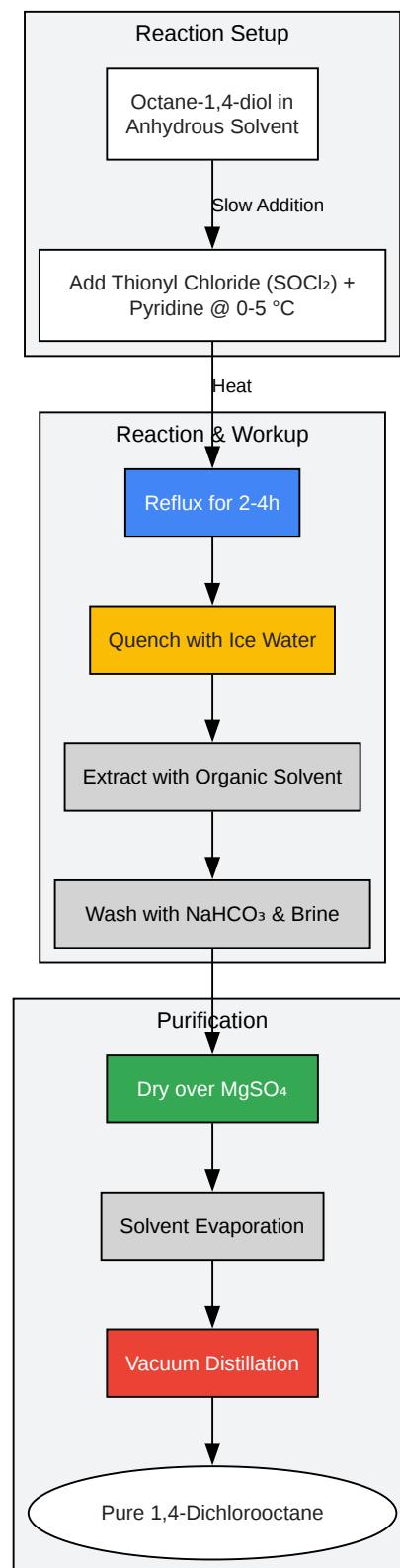


Experimental Protocol:

- Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add octane-1,4-diol (1 equivalent) dissolved in a suitable anhydrous solvent such as dichloromethane or diethyl ether. Place the flask in an ice bath to maintain a temperature of 0-5 °C.
- Addition of Reagent: Slowly add thionyl chloride (SOCl_2 , 2.2 equivalents) dropwise to the stirred solution. A small amount of a tertiary amine base like pyridine (2.2 equivalents) is often added to neutralize the HCl byproduct generated during the reaction. The addition should be controlled to keep the temperature below 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction is then typically heated to reflux for 2-4 hours to ensure completion. Progress can be monitored using Thin Layer Chromatography (TLC).
- Workup: Cool the reaction mixture back to room temperature. Carefully pour the mixture over crushed ice to quench any unreacted thionyl chloride. Transfer the mixture to a separatory funnel.
- Extraction and Washing: Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO_3) solution to remove residual acid, followed by a wash with brine (saturated NaCl solution). Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO_4).
- Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation to yield pure **1,4-Dichlorooctane**.

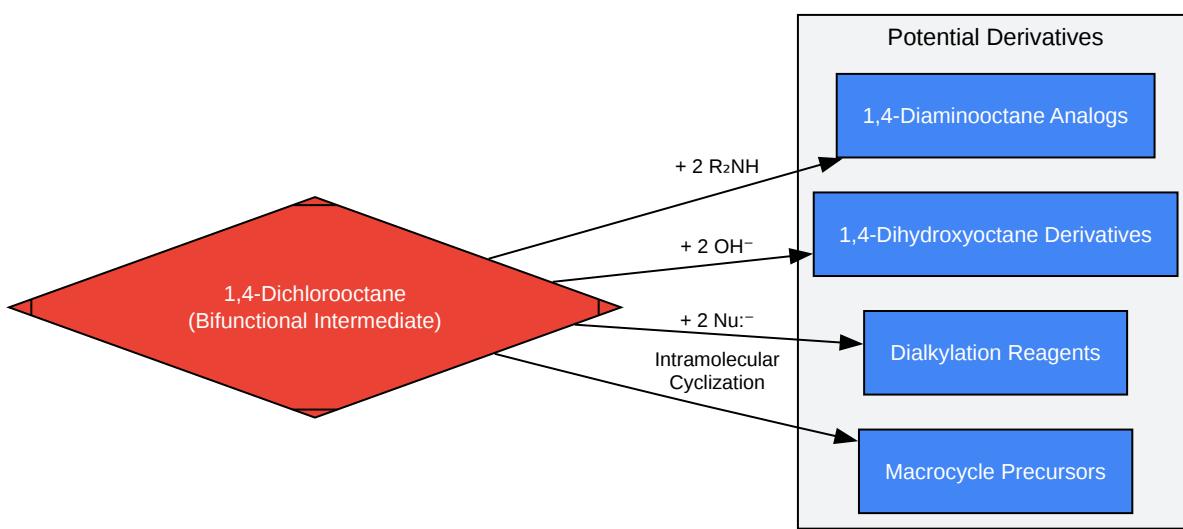
Visualized Workflows and Applications

As a bifunctional molecule, **1,4-Dichlorooctane** serves as a versatile intermediate for synthesizing more complex structures relevant to pharmaceutical and materials science research.

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Caption: Proposed workflow for the synthesis of **1,4-Dichlorooctane**.

The primary utility of **1,4-Dichlorooctane** in drug development lies in its role as a linker or spacer. The two chlorine atoms act as reactive handles for nucleophilic substitution, allowing the introduction of an eight-carbon chain (with a branch point) between two other molecular fragments.



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Caption: Role as an intermediate in synthesizing diverse chemical scaffolds.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for **1,4-Dichlorooctane** is not widely published, handling should follow standard precautions for halogenated hydrocarbons.

- **Handling:** Use in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3] Avoid breathing vapors and prevent contact with skin and eyes.
- **Storage:** Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[3]

- **Hazards:** Alkyl halides are generally considered irritants and may be harmful if swallowed or inhaled.[4] Combustion may produce toxic fumes such as hydrogen chloride gas.
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[3]

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